molecular formula C8H8N4O2S B12271751 methyl 2-(5H-purin-6-ylsulfanyl)acetate CAS No. 5441-50-9

methyl 2-(5H-purin-6-ylsulfanyl)acetate

Cat. No.: B12271751
CAS No.: 5441-50-9
M. Wt: 224.24 g/mol
InChI Key: NWKYVFNGWZWSLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5H-purin-6-ylsulfanyl)acetate typically involves the reaction of purine derivatives with methyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5H-purin-6-ylsulfanyl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Carboxylic acids.

Mechanism of Action

The mechanism of action of methyl 2-(5H-purin-6-ylsulfanyl)acetate involves its interaction with various molecular targets, including enzymes and receptors. The purine ring system allows it to mimic natural purines, thereby inhibiting or modulating the activity of these targets . The sulfur atom in the compound can also participate in redox reactions, further influencing its biological activity .

Comparison with Similar Compounds

Properties

CAS No.

5441-50-9

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-(5H-purin-6-ylsulfanyl)acetate

InChI

InChI=1S/C8H8N4O2S/c1-14-5(13)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3

InChI Key

NWKYVFNGWZWSLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=NC2=NC=NC21

Origin of Product

United States

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